4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromomethyl group, an ethyl group, and a thiophene ring
Scientific Research Applications
4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
Target of Action
Thiophene-based compounds are known to interact with a variety of biological targets. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of Action
The interaction of thiophene-based compounds with their targets can lead to a variety of effects, including modulation of enzyme activity, receptor binding, and disruption of cell membrane integrity .
Biochemical Pathways
Thiophene-based compounds can affect multiple biochemical pathways, depending on their specific targets. For example, they can inhibit enzymes involved in inflammatory responses, modulate receptors involved in neurotransmission, or disrupt the integrity of microbial cell membranes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiophene-based compounds would depend on their specific chemical structure. Factors such as lipophilicity, molecular size, and the presence of functional groups can influence these properties .
Result of Action
The molecular and cellular effects of thiophene-based compounds can include reduced inflammation, altered neurotransmission, or cell death in microbes, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions yields 1-ethyl-3-hydrazinyl-1H-pyrazole.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction. For instance, a Suzuki-Miyaura coupling reaction between a thiophene boronic acid and a halogenated pyrazole derivative can be employed.
Bromomethylation: The final step involves the bromomethylation of the pyrazole ring. This can be achieved by reacting the pyrazole derivative with bromoacetic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the pyrazole ring.
Cross-Coupling Reactions: The thiophene ring can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Cross-Coupling: Palladium catalysts and ligands such as triphenylphosphine are used under inert atmosphere conditions.
Major Products
Nucleophilic Substitution: Products include substituted pyrazoles with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the thiophene and pyrazole rings.
Reduction: Reduced forms of the thiophene and pyrazole rings.
Cross-Coupling: Complex molecules with extended conjugation and functional diversity.
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole
- 4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole
- 4-(bromomethyl)-1-ethyl-3-(furan-3-yl)-1H-pyrazole
Uniqueness
4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is unique due to the combination of its bromomethyl group, ethyl group, and thiophene ring. This specific substitution pattern imparts distinct electronic and steric properties, making it a valuable scaffold for designing new compounds with tailored properties for various applications.
Properties
IUPAC Name |
4-(bromomethyl)-1-ethyl-3-thiophen-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2S/c1-2-13-6-9(5-11)10(12-13)8-3-4-14-7-8/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLDXWBTENSKRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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